(3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid
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Overview
Description
(3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bromine, fluorine, and morpholine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced purification techniques are employed to ensure high purity and yield. The use of automated systems and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol derivatives.
Substitution: The bromine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable solvents and sometimes catalysts.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol or alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid has several scientific research applications, including:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques. This allows for the study of biological processes and the development of biotherapeutics.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine, fluorine, and morpholine groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Bromo-2-fluorophenylboronic Acid: A structurally similar compound with bromine and fluorine substituents on a phenyl ring.
Morpholine-4-boronic Acid: A boronic acid derivative with a morpholine group, used in various organic transformations.
Uniqueness: (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid is unique due to the combination of its substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the pyridine ring, along with bromine, fluorine, and morpholine groups, allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
(3-bromo-2-fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFN2O3/c11-8-6(10(15)16)5-7(13-9(8)12)14-1-3-17-4-2-14/h5,15-16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHBZNAAWNIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Br)F)N2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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